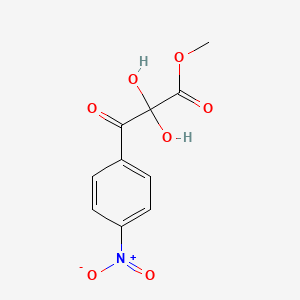
Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-allyl-6-hydroxy-5-oxo-1,2,3,5-tétrahydroindolizine-8-carboxylate de méthyle: est un composé organique complexe appartenant à la famille des indolizines. Les indolizines sont des composés hétérocycliques connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale. Ce composé particulier se caractérise par sa structure unique, qui comprend un groupe allyle, un groupe hydroxy et un ester carboxylate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tétrahydroindolizine-8-carboxylate de méthyle implique généralement un processus en plusieurs étapes. Une méthode courante commence par la préparation du 6-hydroxy-5-oxo-1,2,3,5-tétrahydroindolizine-8-carboxylate de méthyle. Cet intermédiaire est ensuite éthérifié avec différents halogénures d'allyle, suivi d'un réarrangement de Claisen thermique pour obtenir le composé désiré .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle. Cela comprend l'utilisation de catalyseurs efficaces et de conditions réactionnelles pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tétrahydroindolizine-8-carboxylate de méthyle subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxy peut être oxydé pour former une cétone ou un aldéhyde.
Réduction: Le groupe carbonyle peut être réduit pour former des alcools.
Substitution: Le groupe allyle peut participer à des réactions de substitution, telles que la substitution nucléophile.
Réactifs et conditions communs
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Les agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution: Les nucléophiles tels que les halogénures et les amines peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation: Formation de cétones ou d'aldéhydes.
Réduction: Formation d'alcools.
Substitution: Formation de dérivés d'indolizine substitués.
Applications De Recherche Scientifique
Le 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tétrahydroindolizine-8-carboxylate de méthyle a plusieurs applications en recherche scientifique:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Enquêté pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré pour ses applications thérapeutiques potentielles en raison de sa structure et de sa réactivité uniques.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tétrahydroindolizine-8-carboxylate de méthyle n'est pas entièrement compris. Ses effets biologiques sont probablement médiés par des interactions avec des cibles moléculaires et des voies spécifiques. La structure unique du composé lui permet de se lier à diverses enzymes et récepteurs, ce qui peut moduler leur activité et entraîner des effets biologiques divers .
Mécanisme D'action
The mechanism of action of Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 7-hydroxy-5-oxo-1,2,3,5-tétrahydroindolizine-8-carboxylate de méthyle
- 6-hydroxy-5-oxo-1,2,3,5-tétrahydroindolizine-8-carboxylate de méthyle
- 5-oxo-5,6,7,8-tétrahydroquinoléine-2-carboxylate d'éthyle
Unicité
Le 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tétrahydroindolizine-8-carboxylate de méthyle est unique en raison de la présence du groupe allyle, qui confère une réactivité chimique et une activité biologique potentielles distinctes. Cela le différencie des autres composés similaires qui manquent de ce groupe fonctionnel .
Propriétés
Numéro CAS |
866393-51-3 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
methyl 6-hydroxy-5-oxo-7-prop-2-enyl-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-3-5-8-10(13(17)18-2)9-6-4-7-14(9)12(16)11(8)15/h3,15H,1,4-7H2,2H3 |
Clé InChI |
DCGQXJIJZYGQSK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2CCCN2C(=O)C(=C1CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
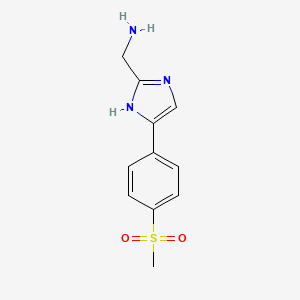
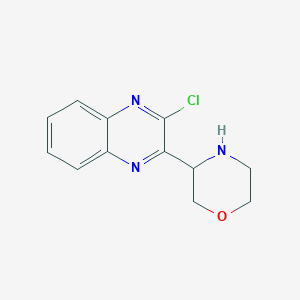
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)

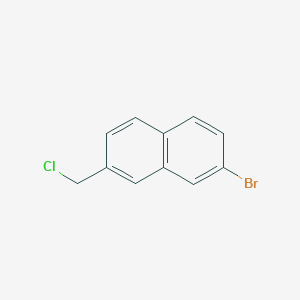

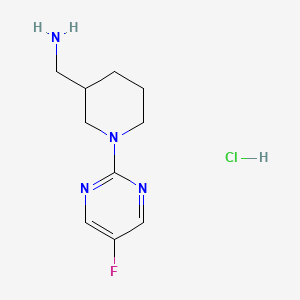

![4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11863547.png)
![(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine](/img/structure/B11863557.png)
